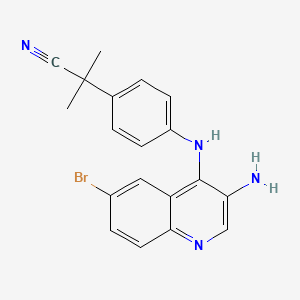

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile

Übersicht

Beschreibung

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-amino-6-bromoquinoline with 4-nitroaniline under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including reduction and nitrile formation, to yield the final compound .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .

Analyse Chemischer Reaktionen

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with DNA and enzymes involved in cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may interfere with microbial enzymes, making it a potential antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

When compared to other quinoline derivatives, 2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties . Similar compounds include:

Chloroquine: A well-known antimalarial drug with a quinoline scaffold.

Camptothecin: A natural product with anticancer properties.

Mepacrine: Another antimalarial agent with a quinoline structure.

These compounds share the quinoline core but differ in their specific functional groups and biological activities, highlighting the versatility and potential of quinoline derivatives in various applications .

Biologische Aktivität

2-(4-((3-Amino-6-bromoquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, with the CAS number 915019-52-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications, particularly focusing on its activity as a receptor-interacting protein kinase 2 (RIPK2) inhibitor.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN4 |

| Molecular Weight | 381.27 g/mol |

| CAS Number | 915019-52-2 |

| SMILES Notation | CC(C)(C#N)c1ccc(Nc2c(N)cnc3ccc(Br)cc23)cc1 |

The presence of bromine and amino groups in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the role of RIPK2 in immune signaling pathways. The inhibition of RIPK2 can modulate inflammatory responses, which is crucial in various disease states. Compound 14, a derivative closely related to our compound of interest, exhibited significant inhibition of RIPK2 with an IC50 value of 5.1 ± 1.6 nM, indicating strong binding affinity and selectivity towards this kinase .

In Vitro Studies

In vitro evaluations have demonstrated that compounds similar to this compound can effectively reduce the secretion of pro-inflammatory cytokines such as TNF-α in response to stimuli like MDP (Muramyl Dipeptide). This effect was observed in a dose-dependent manner, showcasing the compound's potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at the quinoline and phenyl rings significantly influence biological activity. The presence of halogen atoms such as bromine enhances binding through halogen bonding interactions with target proteins, which is critical for the desired inhibition of RIPK2 .

Case Studies

- Inhibition Studies : In a study assessing various quinoline derivatives, it was found that compounds with similar structural motifs to our compound exhibited potent inhibition against RIPK2 and other kinases involved in inflammatory processes. The selectivity profile indicated that while some compounds inhibited multiple kinases, others maintained high specificity for RIPK2 .

- Therapeutic Potential : Research into the therapeutic applications of RIPK2 inhibitors has suggested their utility in treating autoimmune diseases and conditions characterized by excessive inflammation. The ability of these compounds to modulate immune responses positions them as promising candidates for drug development .

Eigenschaften

IUPAC Name |

2-[4-[(3-amino-6-bromoquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4/c1-19(2,11-21)12-3-6-14(7-4-12)24-18-15-9-13(20)5-8-17(15)23-10-16(18)22/h3-10H,22H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQNIUZKXMCFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655021 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-52-2 | |

| Record name | 2-{4-[(3-Amino-6-bromoquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.